molecular formula C28H44N2O2 B1663058 Oleoyl Serotonin

Oleoyl Serotonin

Cat. No.: B1663058
M. Wt: 440.7 g/mol
InChI Key: LCQKHZYXPCLVBI-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleoyl serotonin is a fascinating compound found in the venom of Stephanoconus snails. It is an endocannabinoid-like molecule that has shown potential in counteracting learning and memory deficits by inhibiting cannabinoid receptors CB1 and CB2 . This compound has garnered interest due to its unique biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oleoyl serotonin typically involves the reaction of serotonin with oleic acid. The process can be carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of oleic acid and the amine group of serotonin .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Oleoyl serotonin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives.

Scientific Research Applications

Oleoyl serotonin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Arachidonoyl serotonin: Another endocannabinoid-like molecule with similar inhibitory effects on cannabinoid receptors.

    N-arachidonoyl dopamine: A compound with similar structure and function, also targeting cannabinoid receptors.

Uniqueness: Oleoyl serotonin is unique due to its origin from snail venom and its specific binding sites on cannabinoid receptors . Its high selectivity for cannabinoid receptors over other ion channels and receptors further distinguishes it from similar compounds .

Biological Activity

Oleoyl serotonin (OS) is a novel compound derived from the venom of the Stephanoconus snail, exhibiting significant biological activity, particularly as an antagonist of cannabinoid receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications, supported by relevant case studies and research findings.

This compound is characterized by the conjugation of oleic acid with serotonin, which enhances its lipophilicity and bioavailability. Research indicates that OS selectively inhibits cannabinoid receptors CB1 and CB2, demonstrating a unique binding profile that distinguishes it from other known cannabinoid ligands.

Binding Characteristics

  • CB1 Receptor : OS acts as a competitive antagonist at the CB1 receptor, blocking the effects of agonists like WIN55,212-2.
  • CB2 Receptor : OS exhibits non-competitive antagonism at the CB2 receptor, indicating a distinct binding mechanism that involves the transmembrane helix V (TMHV) and intracellular loop 3 (ICL3) regions of the receptor .

In Vitro Studies

In electrophysiological assays, OS was shown to inhibit inward potassium currents induced by WIN55,212-2 in oocytes expressing CB receptors. The effective concentration (EC50) values for these interactions were determined through systematic testing, revealing significant potency at both receptor types .

In Vivo Studies

Behavioral assays conducted on mice demonstrated that OS counteracts learning and memory deficits typically induced by cannabinoid agonists. Notably:

  • Mice treated with OS displayed increased activity levels compared to control groups.
  • In memory retention tests, OS-treated mice spent significantly more time in target quadrants compared to those receiving WIN55,212-2 alone .

3. Stability and Bioactivity

Research into the stability of this compound in biological systems indicates that it remains stable in brain tissue extracts for up to three hours post-administration. This stability is crucial for its potential therapeutic applications in treating neurological disorders .

4. Comparative Analysis of this compound Derivatives

A comparative study examined various lipid derivatives of serotonin, including oleoyl-serotonin (C18-5HT), caprylic-serotonin (C8-5HT), and caproyl-serotonin (C6-5HT). The findings are summarized in Table 1 below:

CompoundMolecular StructureStability in Brain TissueActivity on Cannabinoid Receptors
This compoundC18H35N2O2Stable for 3 hoursInhibits CB1 and CB2
Caprylic SerotoninC8H17N2O2StableLimited activity
Caproyl SerotoninC6H13N2O2StableMinimal interaction

5. Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for therapeutic interventions in conditions associated with cannabinoid receptor dysfunctions, such as:

  • Neurological Disorders : Its ability to modulate memory and learning suggests potential use in treating cognitive impairments.
  • Pain Management : Given its antagonistic effects on cannabinoid receptors, OS may serve as an alternative pain management strategy without the psychoactive effects associated with traditional cannabinoids .

Properties

IUPAC Name

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQKHZYXPCLVBI-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleoyl Serotonin
Reactant of Route 2
Reactant of Route 2
Oleoyl Serotonin
Reactant of Route 3
Reactant of Route 3
Oleoyl Serotonin
Reactant of Route 4
Reactant of Route 4
Oleoyl Serotonin
Reactant of Route 5
Reactant of Route 5
Oleoyl Serotonin
Reactant of Route 6
Reactant of Route 6
Oleoyl Serotonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.